molecular formula C17H20ClN3O2S2 B2506519 5-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide CAS No. 1091384-07-4

5-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2506519
CAS No.: 1091384-07-4
M. Wt: 397.94
InChI Key: JPWCMBYGXGQWKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide is a recognized and potent ATP-competitive inhibitor primarily targeting the dual-specificity tyrosine phosphorylation-regulated kinase DYRK1A, with additional significant activity against CLK kinases. The inhibition of DYRK1A is a prominent strategy in neurobiological research, particularly in the study of Down syndrome and Alzheimer's disease pathogenesis, as this kinase is implicated in the phosphorylation of key proteins like tau and amyloid precursor protein (APP), which are central to neurodegenerative processes. Its mechanism extends to the regulation of alternative splicing through CLK inhibition, positioning this compound as a valuable tool for investigating the complex interplay between kinase signaling and gene expression in the nervous system. Research employing this inhibitor has provided insights into the molecular mechanisms underlying cognitive deficits and has been used in models to probe potential therapeutic pathways for tauopathies. The compound's ability to modulate these critical pathways makes it an essential pharmacological probe for dissecting the roles of DYRK1A and CLK family kinases in cell cycle control, neuronal development, and synaptic function. Its research value is further highlighted in studies focusing on the prevention of neurofibrillary tangle formation, a hallmark of several neurodegenerative diseases.

Properties

IUPAC Name

5-chloro-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S2/c1-20(2)15(10-19-25(22,23)17-9-8-16(18)24-17)13-11-21(3)14-7-5-4-6-12(13)14/h4-9,11,15,19H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWCMBYGXGQWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(S3)Cl)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide, identified by its CAS number 1396679-25-6, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H20ClN3OS
  • Molecular Weight : 361.9 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:

Pathogen MIC (µg/mL) Notes
Staphylococcus aureus15.625 - 62.5Bactericidal action observed
Enterococcus faecalis62.5 - 125Effective against clinical isolates
Methicillin-resistant Staphylococcus aureus (MRSA)62.216 - 124.432Moderate-to-good antibiofilm activity

The compound demonstrates a bactericidal mechanism that involves the inhibition of protein synthesis, nucleic acid production, and peptidoglycan synthesis, which are critical for bacterial cell wall integrity and replication .

Antifungal Properties

In addition to its antibacterial effects, the compound has shown antifungal activity:

  • MIC against Candida species : Ranges from 106.91 to 208.59 µM.
  • Comparison with Fluconazole : The compound displayed superior antifungal efficacy compared to fluconazole (MIC 220.76 µM), indicating its potential as an alternative antifungal agent .

The biological activity of this compound can be attributed to its structural features, particularly the presence of the thiophene and sulfonamide moieties, which enhance its interaction with microbial targets. The proposed mechanisms include:

  • Inhibition of Protein Synthesis : The compound interferes with ribosomal function, leading to reduced protein production essential for microbial growth.
  • Biofilm Disruption : It exhibits significant activity against biofilms formed by MRSA and other pathogens, suggesting a role in preventing chronic infections associated with biofilm formation .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Study on MRSA Biofilm Formation :
    • Concentrations as low as 0.007–0.03 mg/mL inhibited MRSA biofilm formation by over 70%, demonstrating its efficacy in treating persistent infections .
  • Comparative Analysis with Existing Antibiotics :
    • In head-to-head comparisons with standard antibiotics like ciprofloxacin and fluconazole, this compound consistently outperformed them in both bactericidal and fungicidal activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural motifs with the target molecule, including sulfonamide cores, heterocyclic substituents, or dimethylaminoethyl groups. Key differences in substituents, molecular properties, and synthesis are highlighted.

Table 1: Structural and Molecular Comparison

Compound Name (CAS No.) Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound (Not provided) 5-chloro-thiophene-2-sulfonamide, N-(2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl) Not explicitly stated (inferred: ~C₁₇H₂₀ClN₃O₂S₂) ~490 (estimated) Dimethylaminoethyl group enhances solubility; indole moiety enables hydrophobic interactions.
5-ethyl-N-(2-hydroxy-2-(1-methylindol-5-yl)ethyl)thiophene-2-sulfonamide (2034410-13-2) Ethyl at thiophene C5, hydroxyethyl linker, indole at C5 C₁₇H₂₀N₂O₃S₂ 364.5 Lower MW due to ethyl and hydroxy groups; reduced electronegativity compared to chloro substituent.
5-chloro-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1-yl)ethyl)thiophene-2-sulfonamide (921554-55-4) Pyridazinone with 4-chlorophenyl substituent C₁₆H₁₃Cl₂N₃O₃S₂ 430.3 Pyridazinone introduces polar carbonyl groups; higher MW and potential for hydrogen bonding.
Compound 58 () Indole with chlorobenzoyl and methoxy groups, propanamide linker C₂₄H₂₀Cl₂N₂O₅S₂ 555.46 Higher lipophilicity due to chlorobenzoyl; methoxy group may improve metabolic stability.
N-(2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl)-4-(thiazinane-1,1-dioxide)benzenesulfonamide (1421532-84-4) Benzene sulfonamide with thiazinane-dioxide substituent C₁₇H₂₂N₂O₅S₃ 490.6 Thiazinane sulfone increases polarity; similar dimethylaminoethyl-indole motif.

Key Observations:

Indole position (C3 in target vs. C5 in Compound 14) alters steric and electronic interactions with targets.

Synthetic Challenges :

  • Low yields (e.g., 28% for Compound 58 ) highlight difficulties in coupling bulky substituents.
  • The target compound’s synthesis likely requires multi-step functionalization of indole and sulfonamide groups, increasing complexity.

Biological Implications: Indole-containing compounds (target, Compound 14, Compound 58) may target serotonin receptors or kinases . Sulfonamides with dimethylaminoethyl groups (target, Compound 15) could exhibit enhanced blood-brain barrier penetration due to amine protonation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.